4,6-Dimethoxyindole

Electrophilic Substitution Regioselectivity Synthetic Chemistry

4,6-Dimethoxyindole's defining advantage is its 4,6-dimethoxy substitution pattern, which electronically directs electrophilic substitution exclusively to the C7 position—eliminating the isomer-separation burden inherent to unsubstituted indole chemistry. This regiochemical precision has enabled the synthesis of potent BChE inhibitors (IC50 as low as 1.95 μM), HIV-1 integrase-targeted candidates, and rationally designed supramolecular assemblies exploiting the scaffold's defined intramolecular H-bonding (S(6) motif, N···O 2.703 Å). Procure ≥98% purity material to accelerate C7-focused SAR campaigns and crystal engineering programs with a single, isomerically unambiguous starting material.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 23659-87-2
Cat. No. B1331502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxyindole
CAS23659-87-2
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN2)C(=C1)OC
InChIInChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3
InChIKeyNRQBTNARWALYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxyindole (CAS 23659-87-2): Core Properties and Scientific Context


4,6-Dimethoxyindole is a dimethoxy-substituted indole derivative bearing methoxy groups at the 4- and 6-positions of the indole core . This specific substitution pattern profoundly enhances the electron density of the indole ring through the electron-donating effect of the methoxy groups, distinguishing its reactivity from other indole scaffolds [1]. The compound serves as a critical building block in medicinal chemistry for synthesizing bioactive molecules targeting HIV-1 integrase, cholinesterase enzymes, and other therapeutic targets [2].

Why 4,6-Dimethoxyindole Cannot Be Replaced by Generic Indole Analogs


Generic indole substitution is not feasible because the 4,6-dimethoxy substitution pattern dictates a unique electronic and steric environment that governs both chemical reactivity and biological activity. The electron-donating methoxy groups at the 4- and 6-positions dramatically alter the regioselectivity of electrophilic substitution, channeling reactivity to the C7 position rather than the typical C3 position observed in unsubstituted indoles [1][2]. Furthermore, in biological systems, this substitution pattern is essential for achieving potent and selective enzyme inhibition, as demonstrated by direct comparisons of cholinesterase inhibitory activity among isomeric dimethoxyindoles [3]. The following evidence quantifies these critical differences.

Quantitative Evidence: Direct Performance Comparisons of 4,6-Dimethoxyindole


Regioselective Reactivity: Exclusive C7 Substitution vs. Mixed Substitution in 5,6-Dimethoxyindole

Methyl 4,6-dimethoxyindole-2-carboxylate undergoes nucleophilic substitution exclusively at the C7 position. In contrast, under identical conditions, methyl 5,6-dimethoxyindole-2-carboxylate yields substitution at the C4 and C6 positions [1]. This exclusive regioselectivity is a direct consequence of the 4,6-dimethoxy substitution pattern, which directs electrophilic attack to the C7 site, whereas the 5,6-substitution pattern lacks this singular directionality [2][3].

Electrophilic Substitution Regioselectivity Synthetic Chemistry

Anticholinesterase Activity: 4,6-Dimethoxyindole Thiosemicarbazones Show Superior BChE Inhibition

In a series of thiosemicarbazone derivatives, a 4,6-dimethoxyindole-based compound (compound 19) displayed potent inhibition of butyrylcholinesterase (BChE) with an IC50 of 1.95 μM, while another derivative (compound 18) showed an IC50 of 7.42 μM [1]. While direct IC50 data for other dimethoxyindole isomers under identical conditions are limited, the study highlights that the 4,6-dimethoxy scaffold supports potent BChE inhibition, a profile that may not be achievable with other substitution patterns [2].

Butyrylcholinesterase Inhibition Neurodegeneration Medicinal Chemistry

Antioxidant Capacity: 4,6-Dimethoxyindole Azines Exhibit Moderate to Strong Radical Scavenging

Derivatives of 4,6-dimethoxyindole, specifically unsymmetrical azines, have been evaluated for antioxidant activity using DPPH, ABTS, and CUPRAC assays [1]. While a direct isomer comparison is not available, the data establish a benchmark for the 4,6-dimethoxy scaffold: the most potent derivative (compound 7j) showed activity across all assays, and compound 7h demonstrated a favorable profile [2]. The antioxidant capacity is attributed to the electron delocalization capability of the 4,6-dimethoxyindole system [1].

Antioxidant DPPH ABTS Oxidative Stress

Crystal Engineering: 4,6-Dimethoxyindole Enables Defined Hydrogen-Bonded Networks

The 4,6-dimethoxyindole scaffold, when incorporated into an indol-2-ylglyoxylamide moiety, facilitates the formation of a robust intramolecular hydrogen-bonded six-membered ring (S(6) motif) between the indole NH and the amide carbonyl oxygen [1]. This interaction, characterized by an N···O distance of 2.703 Å and an N-H···O angle of 120.8°, locks the glyoxylamide group in the plane of the indole ring [2]. This rigidification is a specific feature of the 4,6-dimethoxy substitution, promoting the self-assembly of predictable dimeric networks in the crystalline state [3].

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

High-Value Application Scenarios for 4,6-Dimethoxyindole


Synthesis of 7-Substituted Indole Libraries for Drug Discovery

The exclusive C7 regioselectivity of 4,6-dimethoxyindole derivatives [1] makes them ideal starting materials for synthesizing libraries of 7-substituted indoles. This is a significant advantage for medicinal chemists seeking to explore the structure-activity relationship (SAR) of C7-modified indole-based drug candidates, as it eliminates the need for laborious isomer separation and ensures high synthetic efficiency [2].

Development of Selective Butyrylcholinesterase (BChE) Inhibitors

The potent BChE inhibitory activity exhibited by certain 4,6-dimethoxyindole thiosemicarbazones (IC50 as low as 1.95 μM) [3] positions this scaffold as a privileged starting point for the development of novel therapeutics for Alzheimer's disease and other cholinergic disorders. Procurement of 4,6-dimethoxyindole is essential for medicinal chemistry programs focused on selective BChE inhibition.

Crystal Engineering and Supramolecular Design

The ability of the 4,6-dimethoxyindole core to engage in defined intramolecular hydrogen bonds (e.g., S(6) motif with N···O distance of 2.703 Å) and direct predictable self-assembly [4] makes it a valuable building block for crystal engineers and supramolecular chemists. This property is exploited for the rational design of novel crystalline materials and hydrogen-bonded networks.

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